[(4-methoxy-3,5-dimethylphenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(4-methoxy-3,5-dimethylphenyl)methylamine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a methoxy group and two methyl groups attached to a benzene ring, along with a methylamine group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-3,5-dimethylphenyl)methylamine hydrochloride typically involves the reaction of 4-methoxy-3,5-dimethylbenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of (4-methoxy-3,5-dimethylphenyl)methylamine hydrochloride follows similar synthetic routes but may involve more efficient and scalable processes. These processes often include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-methoxy-3,5-dimethylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(4-methoxy-3,5-dimethylphenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-methoxy-3,5-dimethylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4-methoxyphenyl)methylamine hydrochloride
- (3,5-dimethylphenyl)methylamine hydrochloride
- [(4-methoxy-3,5-dimethylphenyl)methyl]amine hydrochloride
Uniqueness
(4-methoxy-3,5-dimethylphenyl)methylamine hydrochloride is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various chemical and biological studies.
Properties
CAS No. |
2763751-21-7 |
---|---|
Molecular Formula |
C11H18ClNO |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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